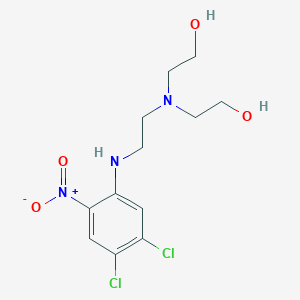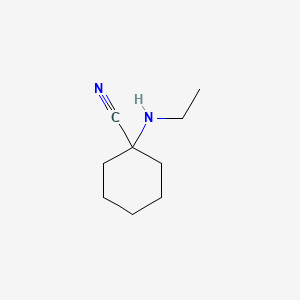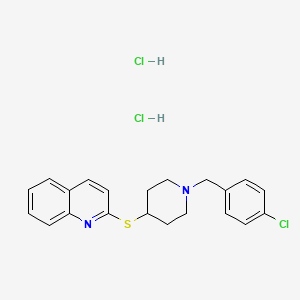
1,2-Diphenylpyrazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenylpyrazolidine is a heterocyclic organic compound characterized by a pyrazolidine ring substituted with two phenyl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diphenylpyrazolidine can be synthesized via the direct heterocyclization of 1,2-diphenylhydrazine with 1-chloro-2,3-epoxypropane. The reaction typically involves the use of methanol as a solvent and acetic acid as a catalyst, carried out at temperatures between 45-50°C for approximately 32 hours . The reaction mixture is then purified using column chromatography with acetone:n-hexane as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route involving 1,2-diphenylhydrazine and 1-chloro-2,3-epoxypropane provides a feasible approach for large-scale production, given the availability of starting materials and the relatively straightforward reaction conditions.
Analyse Des Réactions Chimiques
1,2-Diphenylpyrazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolidin-3,5-diones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions often involve the phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Pyrazolidin-3,5-diones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolidine derivatives.
Applications De Recherche Scientifique
1,2-Diphenylpyrazolidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-diphenylpyrazolidine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, thereby exerting biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
1,2-Diphenylpyrazolidine can be compared with other similar compounds such as:
1,2-Diphenylpyrazolidin-3,5-dione: This compound differs by having keto groups at the 3 and 5 positions, which significantly alters its chemical reactivity and applications.
1,2-Diphenylhydrazine: The precursor to this compound, which lacks the pyrazolidine ring structure.
Uniqueness: this compound is unique due to its stable pyrazolidine ring and the presence of two phenyl groups, which confer distinct chemical properties and potential for diverse applications .
Propriétés
Numéro CAS |
63378-86-9 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1,2-diphenylpyrazolidine |
InChI |
InChI=1S/C15H16N2/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clé InChI |
IRMCWHUVXQCWKI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)




![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)
![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)

